

Tasidotin intravenous administration schedule clinical trials

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Compound Focus: Tasidotin Hydrochloride

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Clinical Trial Administration Schedules

The following table summarizes the two main dosing schedules investigated in phase I clinical trials for Tasidotin. The **Weekly x3 schedule** appeared to have a more favorable toxicity profile and was recommended for phase II studies [1] [2].

| Trial Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity (DLT) | Principal Other Toxicities | Evidence of Activity |
|-----------------------------|------------------------------|--|--|--|
| Daily x5 every 3 weeks [2] | 27.3 mg/m ² /day | Grade 4 neutropenia | Elevated transaminases, fatigue, alopecia, nausea [2] | One complete response (melanoma); two mixed responses (melanoma); nine patients with stable disease [2] |
| Weekly x3 every 4 weeks [1] | 46.8 mg/m ² /week | Neutropenia (complicated by fever or precluding treatment) | Generally mild to moderate; grade 3 diarrhea/vomiting in single patients [1] | Minor response in non-small cell lung cancer; stable disease (11 months) in hepatocellular carcinoma [1] |

Detailed Experimental Protocols

For researchers aiming to design preclinical or clinical studies, the following methodologies from the cited trials can serve as a reference.

Clinical Dosing Protocol (Weekly Schedule) [1]

This protocol outlines the administration and monitoring procedures for the "Weekly x3 every 4 weeks" schedule.

- **Drug Formulation and Administration:** **Tasidotin hydrochloride** is supplied as a lyophilized powder and reconstituted prior to administration. The dose is administered as a **30-minute intravenous infusion** once a week for three consecutive weeks, followed by one week of rest. This constitutes one 28-day treatment cycle.
- **Dose Escalation and MTD Determination:** The phase I study employed a dose-escalation design starting from 7.8 mg/m²/week up to 62.2 mg/m²/week. The **Maximum Tolerated Dose (MTD)** was defined as the dose at which a relevant degree of dose-limiting toxicity (DLT) was observed. In this study, the MTD was identified as 46.8 mg/m²/week.
- **Dose-Limiting Toxicity (DLT) Criteria:** The principal DLT was **neutropenia**. Specifically, DLT was defined as:
 - Febrile neutropenia (one patient) [1].
 - Neutropenia that precluded treatment on day 15 of the cycle (three patients) [1].
- **Patient Monitoring and Dose Modification:** Patients were closely monitored with complete blood counts. Doses were withheld if patients did not meet the pre-specified hematological recovery criteria (absolute neutrophil count) prior to the next scheduled administration [2].

Pharmacokinetic Sampling Protocol [1]

A critical component of the phase I trials was the characterization of Tasidotin's pharmacokinetic profile.

- **Sample Collection:** Plasma and urine samples were collected from patients during cycle 1.
- **Analysis:** The concentrations of Tasidotin and its metabolites were measured in these samples to determine key pharmacokinetic parameters.
- **Findings:** The pharmacokinetics of Tasidotin were found to be mildly nonlinear, while the kinetics of its major metabolite were linear [1].

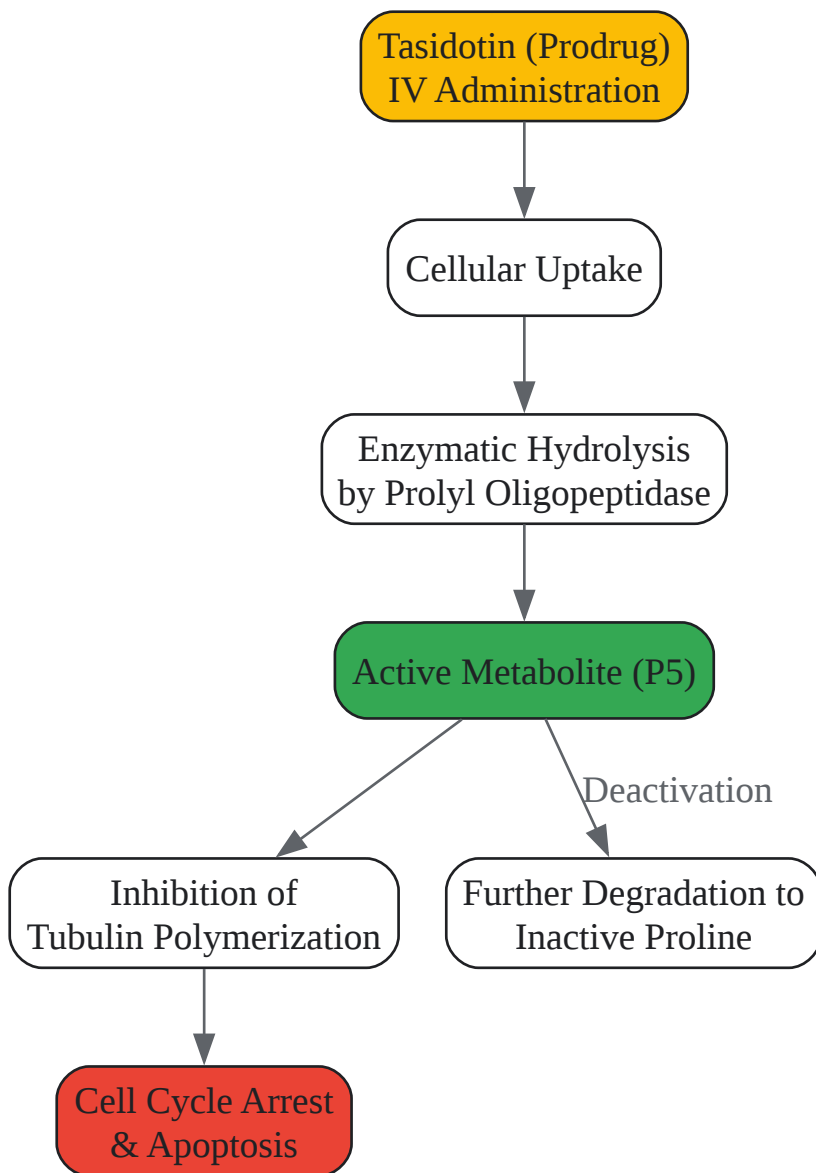
Intracellular Metabolism and Mechanism of Action Assay [3]

Understanding the intracellular conversion of Tasidotin to its active form is essential for mechanistic studies.

- **Cell Culture:** The assay can be performed using various human cancer cell lines (e.g., CCRF-CEM leukemia cells) maintained in appropriate media.
- **Drug Incubation and Metabolite Extraction:** Cells are incubated with radiolabeled [³H]Tasidotin. At designated time points, cells are harvested, and intracellular metabolites are extracted.
- **Metabolite Identification and Quantification:** The metabolites are separated and identified using analytical techniques such as high-performance liquid chromatography (HPLC). The major active metabolite is the pentapeptide **P5**, which is a more potent inhibitor of tubulin polymerization than the parent drug. The final degradation product is proline [3].
- **Enzyme Inhibition Assay:** To confirm the metabolic pathway, cells can be pre-treated with an inhibitor of prolyl oligopeptidase (e.g., N-benzyloxycarbonylprolylproline, BCPP). This inhibition leads to intracellular accumulation of Tasidotin and a marked decrease in cytotoxicity, confirming the enzyme's role in drug activation [3].

Tasidotin's Mechanism of Action and Intracellular Activation

Tasidotin is a third-generation synthetic analog of dolastatin-15, a cyanobacteria-derived peptide [1] [4]. Its anticancer activity requires intracellular activation, and its primary mechanism is the inhibition of microtubule dynamics. The diagram below illustrates this pathway.



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Research Application Notes

- **Advantages for Development:** Clinical trials noted that Tasidotin had a favorable toxicity profile compared to some other antitubulin agents, with a lack of severe cumulative neuropathy, significant peripheral edema, or cardiovascular toxicity [1] [2].
- **Considerations for Protocol Design:** The choice between the two schedules depends on the therapeutic objective. The daily x5 schedule showed a compelling complete response, but the weekly x3 schedule was better tolerated and formally recommended for further study [1] [2].

- **Broader Context:** Tasidotin is part of a prominent class of marine-derived anticancer agents. Its lineage can be traced to dolastatin, which inspired the development of auristatins, payloads used in several approved antibody-drug conjugates (ADCs) like brentuximab vedotin [4] [5]. This highlights the continued potential of marine peptides in oncology.

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To cite this document: Smolecule. [Tasidotin intravenous administration schedule clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

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